
Ethyl (R)-Pyrrolidine-3-carboxylate
Overview
Description
Ethyl (R)-Pyrrolidine-3-carboxylate, commonly referred to as EPC, is an organic compound with a wide variety of applications in the scientific research field. It is a cyclic structure composed of two carbon atoms, two nitrogen atoms and two oxygen atoms, and is a chiral molecule. Its chirality makes it an important building block for many asymmetric synthesis reactions. EPC is also used in the synthesis of other compounds, such as polymers, drugs, and dyes. The chemical properties of EPC make it ideal for a variety of laboratory experiments, and its potential for use in scientific research is vast.
Scientific Research Applications
1. Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, can undergo [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These adducts are formed with complete regioselectivity and excellent yields, expanding the scope of reaction possibilities in organic synthesis (Zhu, Lan, & Kwon, 2003).
2. Photopolymerization Kinetics Studies
In the field of photopolymerization, the kinetics of 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate has been studied using real-time infrared spectroscopy. This research provides insights into how variables like light intensity, initiator concentration, and the type of initiator affect the curing rate and final bond conversion in photopolymerization processes (Nie, 2008).
3. Influenza Neuraminidase Inhibitor Development
Ethyl (R)-Pyrrolidine-3-carboxylate derivatives have been instrumental in the development of potent inhibitors of influenza neuraminidase. The synthesis and structural analysis of these compounds, such as A-192558, have contributed significantly to antiviral drug development (Wang et al., 2001).
4. Enantioselective Michael Reactions
The compound is involved in enantioselective Michael reactions with chiral secondary enaminoesters and 2-substituted nitroethylenes. This process leads to adducts with good to excellent diastereoselectivity, important for creating specific, high-value chiral compounds (Revial et al., 2000).
5. Chemical Reaction Pathway Studies
Studies on reactions between ethyl 1,2,4-triazine-3-carboxylate and pyrrolidine enamines have revealed novel reaction pathways. This research is crucial for understanding complex chemical reactions and developing new synthetic methodologies (MacorJohn, Kuipers, & Lachicotte, 1998).
properties
IUPAC Name |
ethyl (3R)-pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPWWEODARH-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-Pyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



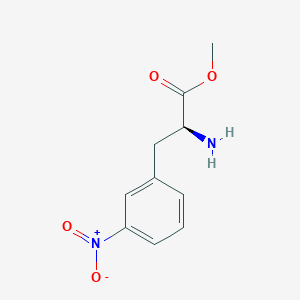


![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)




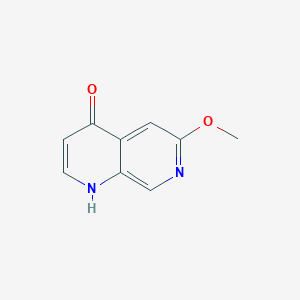
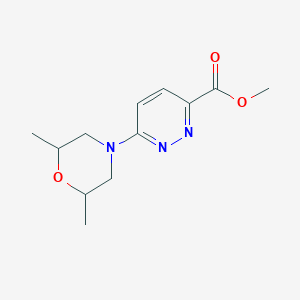
![Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine](/img/structure/B1424410.png)
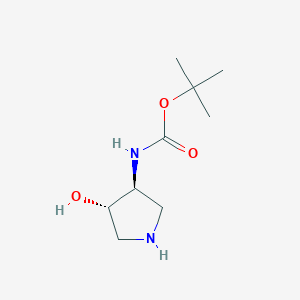
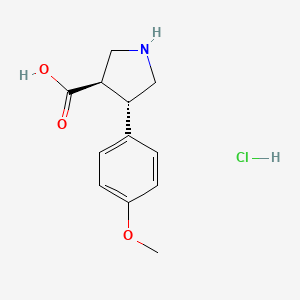
![Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B1424415.png)